molecular formula C10H15NOS2 B3013704 N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide CAS No. 2224133-45-1

N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide

Cat. No. B3013704
CAS RN: 2224133-45-1
M. Wt: 229.36
InChI Key: NWVOAJZPINLANJ-UHFFFAOYSA-N
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Description

N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide, commonly known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. CPDD is a cyclic disulfide-containing compound that has shown promising results in various studies for its potential to act as an antioxidant, anti-inflammatory, and anticancer agent.

Mechanism of Action

The mechanism of action of CPDD is not fully understood. However, studies have suggested that CPDD may exert its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. CPDD has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CPDD has been shown to have various biochemical and physiological effects. Studies have shown that CPDD can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. CPDD has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, CPDD has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPDD in lab experiments is its unique structure, which allows it to interact with various cellular pathways. CPDD is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using CPDD in lab experiments is its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on CPDD. One potential area of research is the development of CPDD-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential area of research is the elucidation of the mechanism of action of CPDD, which could provide insights into its potential therapeutic applications. Additionally, future research could focus on the optimization of the synthesis method for CPDD, to improve its yield and purity.

Synthesis Methods

CPDD can be synthesized by the reaction of 2-aminothiophenol and acrylonitrile in the presence of a catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then reduced to form CPDD.

Scientific Research Applications

CPDD has been extensively studied for its potential therapeutic applications. Studies have shown that CPDD exhibits antioxidant properties, which can help protect cells from oxidative damage caused by reactive oxygen species. CPDD has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in various disease conditions.

properties

IUPAC Name

N-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS2/c1-2-9(12)11-7-3-4-8-10(7)14-6-5-13-8/h2,7-8,10H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOAJZPINLANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2C1SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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